REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([CH:10]=[O:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[CH:9]=[C:8]([CH2:10][OH:11])[C:7]([F:12])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C(=C1)C=O)F
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
63.4 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at 0-5° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with aqueous hydrochloric acid (2 N, 20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |